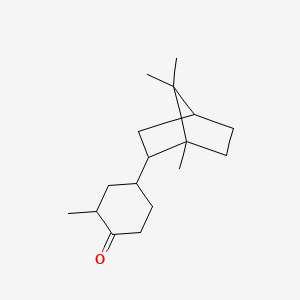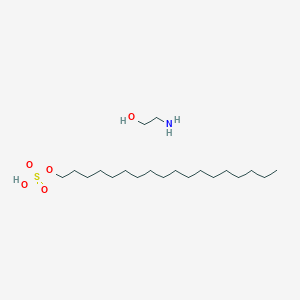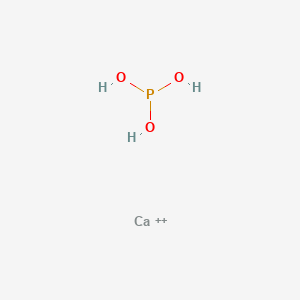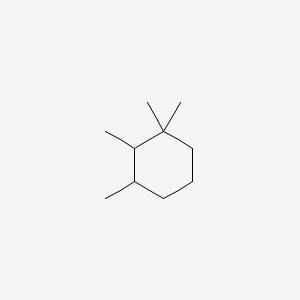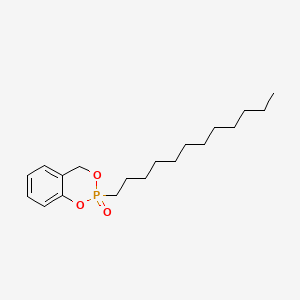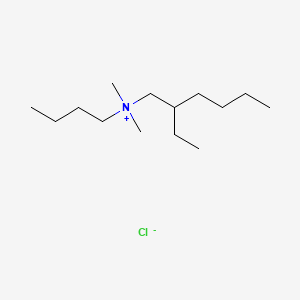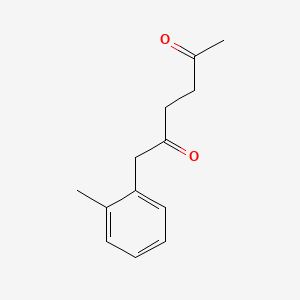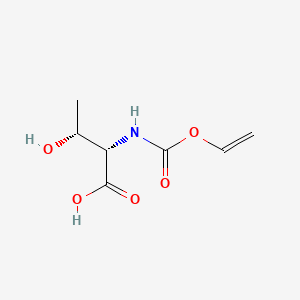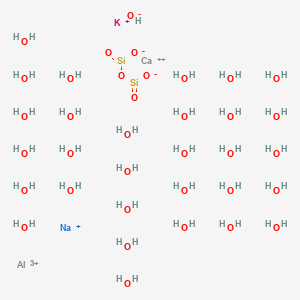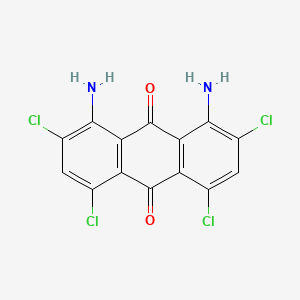
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone is a chemical compound with the molecular formula C14H6Cl4N2O2 and a molecular weight of 376.022 g/mol . It is an anthraquinone derivative characterized by the presence of amino and chloro substituents on the anthraquinone core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and scientific research.
Métodos De Preparación
The synthesis of 1,8-Diamino-2,4,5,7-tetrachloroanthraquinone typically involves the chlorination of anthraquinone followed by amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the amination step is carried out using ammonia or amines under controlled temperatures . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,8-Diamino-2,4,5,7-tetrachloroanthraquinone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to the active sites, thereby affecting cellular processes. The pathways involved may include oxidative stress responses and apoptosis induction in cancer cells .
Comparación Con Compuestos Similares
1,8-Diamino-2,4,5,7-tetrachloroanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4,5,8-Tetrachloroanthraquinone: Used in the synthesis of high-performance pigments.
1,8-Dihydroxy-2,4,5,7-tetrachloroanthraquinone: Known for its use in dye manufacturing.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
83578-92-1 |
|---|---|
Fórmula molecular |
C14H6Cl4N2O2 |
Peso molecular |
376.0 g/mol |
Nombre IUPAC |
1,8-diamino-2,4,5,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)8-4(16)2-6(18)12(20)10(8)14(9)22/h1-2H,19-20H2 |
Clave InChI |
ADWASFABXNYXBP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



